2-[(2R)-2-Methylpiperazin-1-YL]acetic acid
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Overview
Description
2-[(2R)-2-Methylpiperazin-1-YL]acetic acid is a compound that features a piperazine ring substituted with a methyl group at the 2-position and an acetic acid moiety. Piperazine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R)-2-Methylpiperazin-1-YL]acetic acid typically involves the reaction of 2-methylpiperazine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperazine ring attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2R)-2-Methylpiperazin-1-YL]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-[(2R)-2-Methylpiperazin-1-YL]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of various agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(2R)-2-Methylpiperazin-1-YL]acetic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[(2R)-2-Methylpiperazin-1-YL]propanoic acid: Similar structure but with a propanoic acid moiety.
2-[(2R)-2-Methylpiperazin-1-YL]butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness
2-[(2R)-2-Methylpiperazin-1-YL]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetic acid moiety allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H14N2O2 |
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Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-[(2R)-2-methylpiperazin-1-yl]acetic acid |
InChI |
InChI=1S/C7H14N2O2/c1-6-4-8-2-3-9(6)5-7(10)11/h6,8H,2-5H2,1H3,(H,10,11)/t6-/m1/s1 |
InChI Key |
HNWNQKQJDHVAPO-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@H]1CNCCN1CC(=O)O |
Canonical SMILES |
CC1CNCCN1CC(=O)O |
Origin of Product |
United States |
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